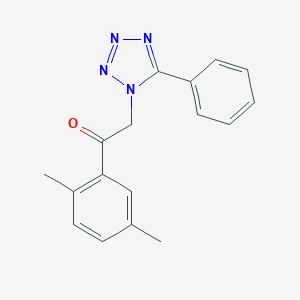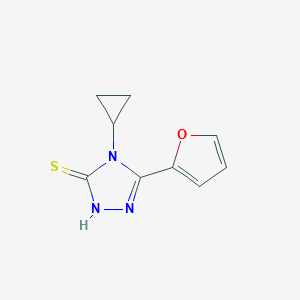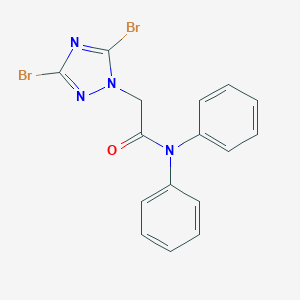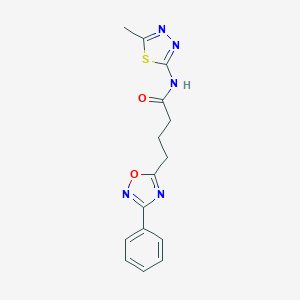
N-(2,3-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DPAQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPAQ belongs to the class of quinazolinone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
作用机制
DPAQ exerts its effects through the inhibition of CDKs and HDACs, which leads to the suppression of cell proliferation and induction of apoptosis (programmed cell death). Additionally, DPAQ has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
In addition to its effects on CDKs and HDACs, DPAQ has been shown to modulate several other signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways. These effects have been shown to contribute to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
实验室实验的优点和局限性
One of the major advantages of DPAQ is its potent inhibitory effects on CDKs and HDACs, which makes it a promising candidate for the development of novel anticancer therapies. Additionally, DPAQ has been shown to exhibit low toxicity in normal cells, further highlighting its potential as a therapeutic agent. However, one of the limitations of DPAQ is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
Several future directions for the study of DPAQ and its potential applications in scientific research can be identified. One area of interest is the development of novel formulations that improve the solubility and bioavailability of DPAQ, which may enhance its therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of DPAQ on CDKs and HDACs, as well as its effects on other signaling pathways involved in cell growth and survival. Finally, the potential applications of DPAQ in the treatment of other diseases, such as inflammatory and viral diseases, warrant further investigation.
合成方法
DPAQ can be synthesized through a multi-step process that involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate to form 2,3-dichlorophenylacetoacetic acid. This intermediate is then reacted with anthranilic acid to form the corresponding quinazolinone derivative, which is subsequently converted to DPAQ through the addition of acetic anhydride.
科学研究应用
DPAQ has been shown to exhibit potent inhibitory effects on several enzymes, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These enzymes are involved in the regulation of cell cycle progression and gene expression, respectively, and their dysregulation has been implicated in the development and progression of various diseases, including cancer.
属性
分子式 |
C16H11Cl2N3O2 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC 名称 |
N-(2,3-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-11-5-3-7-13(15(11)18)20-14(22)8-21-9-19-12-6-2-1-4-10(12)16(21)23/h1-7,9H,8H2,(H,20,22) |
InChI 键 |
UNAYOILLSDGIRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)



![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)

![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)
